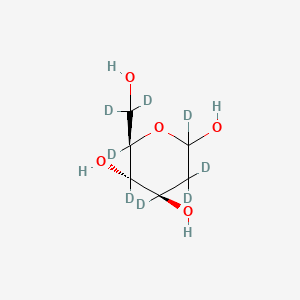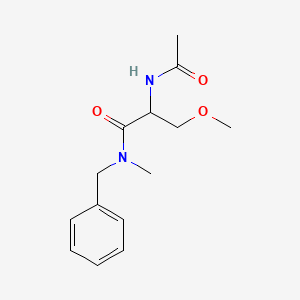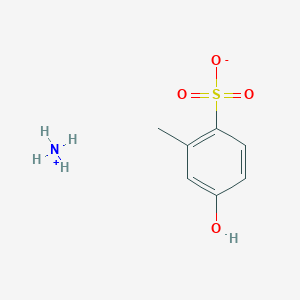
N-Benzyl Chloroformate 3'-Hydroxy Valbenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl Chloroformate 3’-Hydroxy Valbenazine is a complex organic compound with the molecular formula C32H44N2O7 and a molecular weight of 568.71 g/mol. This compound is a derivative of valbenazine, which is known for its applications in the treatment of movement disorders such as tardive dyskinesia . The compound features a benzyl chloroformate group and a hydroxy valbenazine moiety, making it a unique and versatile chemical entity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl Chloroformate 3’-Hydroxy Valbenazine typically involves multiple steps, starting with the preparation of benzyl chloroformate. Benzyl chloroformate is synthesized by treating benzyl alcohol with phosgene under controlled conditions . The reaction is as follows:
[ \text{PhCH}_2\text{OH} + \text{COCl}_2 \rightarrow \text{PhCH}_2\text{OC(O)Cl} + \text{HCl} ]
The resulting benzyl chloroformate is then reacted with valbenazine to form N-Benzyl Chloroformate 3’-Hydroxy Valbenazine. The reaction conditions typically involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of N-Benzyl Chloroformate 3’-Hydroxy Valbenazine follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity of the final product. Safety measures are crucial due to the use of hazardous reagents like phosgene.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl Chloroformate 3’-Hydroxy Valbenazine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The benzyl chloroformate group can be reduced to a benzyl alcohol derivative.
Substitution: The chloroformate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a benzyl alcohol derivative.
Substitution: Formation of carbamate or ester derivatives.
Scientific Research Applications
N-Benzyl Chloroformate 3’-Hydroxy Valbenazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-Benzyl Chloroformate 3’-Hydroxy Valbenazine involves its interaction with molecular targets such as vesicular monoamine transporter 2 (VMAT2). By inhibiting VMAT2, the compound reduces the release of dopamine, which is beneficial in treating movement disorders like tardive dyskinesia . The compound is hydrolyzed to its active metabolite, which exerts the therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Valbenazine: The parent compound, used in the treatment of tardive dyskinesia.
Tetrabenazine: Another VMAT2 inhibitor used for similar therapeutic purposes.
Deutetrabenazine: A deuterated form of tetrabenazine with improved pharmacokinetic properties.
Uniqueness
N-Benzyl Chloroformate 3’-Hydroxy Valbenazine stands out due to its unique combination of a benzyl chloroformate group and a hydroxy valbenazine moiety
Properties
Molecular Formula |
C32H44N2O7 |
|---|---|
Molecular Weight |
568.7 g/mol |
IUPAC Name |
[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-3-hydroxy-3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C32H44N2O7/c1-20(2)14-23-18-34-13-12-22-15-27(38-5)28(39-6)16-24(22)25(34)17-26(23)41-30(35)29(32(3,4)37)33-31(36)40-19-21-10-8-7-9-11-21/h7-11,15-16,20,23,25-26,29,37H,12-14,17-19H2,1-6H3,(H,33,36)/t23-,25-,26-,29-/m1/s1 |
InChI Key |
OUROPTOJDIMGQB-CTDWIVFPSA-N |
Isomeric SMILES |
CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1OC(=O)[C@H](C(C)(C)O)NC(=O)OCC4=CC=CC=C4)OC)OC |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)(C)O)NC(=O)OCC4=CC=CC=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![trans-(+/-)-6-Allyl-6-azabicyclo[3.1.0]hexan-2-ol](/img/structure/B13856991.png)

![6-(4-methoxyphenyl)-5-phenyl-3H-furo[2,3-d]pyrimidin-4-one](/img/structure/B13856998.png)





![1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B13857064.png)

![Benzyl 4,4-diethoxy-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate](/img/structure/B13857073.png)


